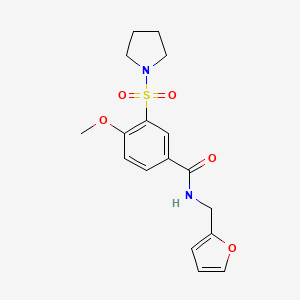![molecular formula C15H23NO6 B6025964 N-[2-(4-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B6025964.png)
N-[2-(4-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate, commonly known as Mexedrone, is a synthetic cathinone that belongs to the amphetamine family. It is a psychoactive substance that has gained popularity in recent years due to its stimulant properties. Mexedrone has been used in scientific research to understand its mechanism of action, biochemical and physiological effects, and potential applications in medicine.
Wirkmechanismus
Mexedrone acts as a reuptake inhibitor of the monoamine transporters, including dopamine, norepinephrine, and serotonin. It blocks the reuptake of these neurotransmitters, resulting in an increase in their extracellular levels. This leads to an increase in the activity of the sympathetic nervous system, resulting in increased heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects:
Mexedrone has been shown to have both stimulant and anxiolytic effects in animal models. It increases the release of dopamine and norepinephrine in the brain, resulting in increased alertness, focus, and energy. Mexedrone also has anxiolytic effects, reducing anxiety and stress levels in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Mexedrone has several advantages for use in scientific research. It is relatively easy to synthesize and purify, making it readily available for use in experiments. It also has a similar mechanism of action to other stimulants, making it a useful tool for investigating the effects of these substances on the brain. However, Mexedrone has some limitations, including its potential for abuse and dependence, which may limit its use in clinical research.
Zukünftige Richtungen
There are several future directions for research on Mexedrone. One potential avenue is investigating its potential as a treatment for depression and anxiety disorders. Mexedrone has been shown to have anxiolytic and antidepressant effects in animal models, and further research could explore its potential as a therapeutic agent. Another direction for research is investigating the long-term effects of Mexedrone use, including its potential for addiction and dependence. Finally, further research could explore the potential of Mexedrone as a tool for understanding the mechanisms of action of other stimulants and their effects on the brain.
Synthesemethoden
Mexedrone is synthesized from 4-methoxyphenylacetic acid, which is converted into its corresponding acid chloride. The acid chloride is then reacted with 2-(ethylamino)ethanol to obtain N-[2-(4-methoxyphenoxy)ethyl]-2-methyl-2-propanamine. The product is further purified by recrystallization and treated with oxalic acid to obtain Mexedrone oxalate.
Wissenschaftliche Forschungsanwendungen
Mexedrone has been used in scientific research to investigate its potential as a treatment for various medical conditions. Studies have shown that Mexedrone has a similar mechanism of action to other stimulants, such as amphetamines and cocaine, and can increase the release of dopamine and norepinephrine in the brain. Mexedrone has also been shown to have anxiolytic and antidepressant effects in animal models.
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.C2H2O4/c1-13(2,3)14-9-10-16-12-7-5-11(15-4)6-8-12;3-1(4)2(5)6/h5-8,14H,9-10H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFYARDIKTXDQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCOC1=CC=C(C=C1)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-ethyl-2-methyl-N-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B6025884.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B6025896.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6025915.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-5-propyl-3-thiophenecarboxamide](/img/structure/B6025917.png)
![7-(3-methoxypropyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6025921.png)

![7-(2-chloro-4-fluorobenzyl)-8-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6025931.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3,5-dimethyl-4-isoxazolyl)propanamide](/img/structure/B6025942.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-3-phenoxypropanamide](/img/structure/B6025943.png)
![2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6025951.png)
![2-(4-chlorophenyl)-3,5-dimethyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6025970.png)
![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6025973.png)
![6-(3,4-dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B6025976.png)
